molecular formula C21H22N2O2 B2611852 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide CAS No. 851407-46-0

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide

Cat. No. B2611852
CAS RN: 851407-46-0
M. Wt: 334.419
InChI Key: RLMBABFKLPOXIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide” is characterized by a quinolin-3-yl group attached to a benzamide group via an ethyl linker . The quinolin-3-yl group contains a 7,8-dimethyl-2-oxo-1,2-dihydroquinoline moiety, and the benzamide group contains a 2-methylbenzamide moiety .

Scientific Research Applications

    Non-Destructive Testing (NDT) of Composite Materials

    • Although not directly related to the compound, the broader field of NDT benefits from research on similar molecules. For example, ultrasonic testing methods like UltraAnalytix® assess fiber-reinforced polymer (FRP) composite assets. These techniques ensure the safety and reliability of FRP structures in various industries.

Mechanism of Action

The mechanism of action of “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide” is not specified in the available resources. Its mechanism of action would depend on its intended use, such as in drug discovery or materials science.

Safety and Hazards

The safety and hazards associated with “N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide” are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-8-9-16-12-17(20(24)23-19(16)15(13)3)10-11-22-21(25)18-7-5-4-6-14(18)2/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBABFKLPOXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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